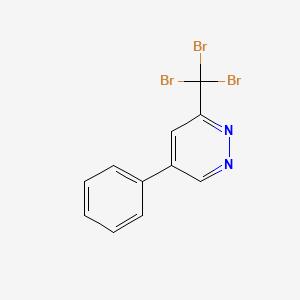![molecular formula C14H16ClN3O2 B5467263 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5467263.png)
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999. It acts as a potent agonist for the cannabinoid receptor CB1, which is responsible for the psychoactive effects of cannabis.
Wirkmechanismus
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide acts as a potent agonist for the CB1 receptor, which is found primarily in the brain and is responsible for the psychoactive effects of cannabis. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of cannabis. It produces a range of effects, including euphoria, relaxation, and altered perception. It has also been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is that it is a potent and selective agonist for the CB1 receptor, which allows researchers to study the effects of cannabinoids on this receptor specifically. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in cannabis.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more selective agonists for the CB1 receptor, which may have fewer side effects than this compound. Another area of interest is the study of the effects of cannabinoids on other receptors in the brain, such as the CB2 receptor, which is involved in the immune system. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and other synthetic cannabinoids.
Synthesemethoden
The synthesis of 4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 1-(3-methoxyphenyl)ethanone with hydrazine hydrate to form 1-(3-methoxyphenyl)ethyl hydrazine, which is then reacted with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research to study the effects of cannabinoids on the CB1 receptor. It has been used to investigate the role of the CB1 receptor in pain, anxiety, and addiction, as well as to study the effects of cannabinoids on the nervous system.
Eigenschaften
IUPAC Name |
4-chloro-N-[1-(3-methoxyphenyl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-9(10-5-4-6-11(7-10)20-3)17-14(19)13-12(15)8-16-18(13)2/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAMQHKQKIKPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-{[(benzylamino)sulfonyl]amino}-2-methoxyphenyl)methanesulfonamide](/img/structure/B5467184.png)
![4-{4-ethyl-5-[(3-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5467199.png)

amino]pyridin-3-yl}carbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5467209.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methylpiperazine hydrochloride](/img/structure/B5467214.png)
![N-cyclopentyl-4-[5-(morpholin-4-ylmethyl)pyridin-2-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5467221.png)
![3-[(dimethylamino)methyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]-3-piperidinol](/img/structure/B5467225.png)
![3-allyl-5-{3-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467233.png)
![6-[2-(3,4-dichlorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5467236.png)

![2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5467278.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5467282.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5467285.png)
